Product packaging for 2',3',4'-Trifluorophenacyl chloride(Cat. No.:CAS No. 934361-13-4)

2',3',4'-Trifluorophenacyl chloride

Cat. No.: B3169060
CAS No.: 934361-13-4
M. Wt: 208.56 g/mol
InChI Key: RWALIDMPLINDNB-UHFFFAOYSA-N
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Description

2',3',4'-Trifluorophenacyl chloride is a high-purity chemical building block designed for advanced research and development. This compound belongs to a class of trifluoromethyl-substituted aromatics valued for their role in creating molecules with enhanced biological activity and metabolic stability. Its primary research value lies in its application as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing active pharmaceutical ingredients (APIs) and agrochemicals. The presence of both the phenacyl chloride moiety and the trifluoromethyl group on the aromatic ring makes it a valuable scaffold for introducing specific functional groups and for structure-activity relationship (SAR) studies. The incorporation of fluorine atoms is a well-established strategy in drug discovery to fine-tune a compound's lipophilicity, bioavailability, and binding affinity. Researchers utilize this reagent in nucleophilic substitution reactions and as a precursor for more complex heterocyclic structures. As a reagent, it is structurally analogous to phenacyl chloride, a known lachrymatory agent and synthetic intermediate, underscoring the importance of proper handling. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. All necessary safety data, including handling procedures and hazard identification, should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4ClF3O B3169060 2',3',4'-Trifluorophenacyl chloride CAS No. 934361-13-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(2,3,4-trifluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-3-6(13)4-1-2-5(10)8(12)7(4)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWALIDMPLINDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CCl)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 2 ,3 ,4 Trifluorophenacyl Chloride and Its Precursors

Retrosynthetic Analysis and Established Synthetic Routes

A retrosynthetic analysis of 2',3',4'-Trifluorophenacyl chloride logically disconnects the acyl group from the aromatic ring, identifying 1,2,3-trifluorobenzene (B74907) and a chloroacetylating agent as the primary synthons. This disconnection points towards a Friedel-Crafts acylation as the key forward synthetic step.

The established route for synthesizing compounds of this class is the Friedel-Crafts acylation of a suitable fluorinated benzene (B151609) with chloroacetyl chloride, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). google.comwikipedia.orglibretexts.org This reaction proceeds via an electrophilic aromatic substitution mechanism where the chloroacetyl chloride is activated by the Lewis acid to form a highly electrophilic acylium ion. sigmaaldrich.comkhanacademy.org The aromatic ring then attacks this electrophile, leading to the formation of the corresponding phenacyl chloride after an aqueous workup to decompose the catalyst-ketone complex. wikipedia.org

While a specific procedure for this compound is not extensively documented in readily available literature, a closely analogous synthesis of 2,4,5-trifluoro-α-chloroacetophenone from 1,2,4-trifluorobenzene (B1293510) provides a reliable template. In a typical procedure, aluminum chloride is added to the trifluorobenzene, followed by the metered addition of chloroacetyl chloride at an elevated temperature, for instance, 60°C. google.com The reaction is then allowed to proceed for a set duration before being quenched with ice-water. The product is subsequently extracted with an organic solvent like dichloromethane. google.com

The synthesis of the key precursor, 1,2,3-trifluorobenzene, can be achieved through several routes. One method involves the diazotization of 2,3- or 2,6-difluoroaniline (B139000) in fluoroboric acid, followed by thermal decomposition of the resulting diazonium salt. rsc.orgrsc.org Another approach is the halogen exchange reaction of 1,2,3-trichlorobenzene (B84244) with potassium fluoride (B91410) at high temperatures in a polar aprotic solvent like sulfolane, often with a phase transfer catalyst. guidechem.com

Modern Advancements in Preparative Methodologies

Recent research in organic synthesis has focused on developing more efficient, selective, and environmentally friendly methods for reactions like Friedel-Crafts acylation.

Chemo- and Regioselective Functionalization Approaches

The Friedel-Crafts acylation of polyfluorinated benzenes presents a challenge in regioselectivity due to the directing effects of the fluorine substituents. google.com The fluorine atoms are deactivating ortho, para-directors. In the case of 1,2,3-trifluorobenzene, acylation could potentially occur at the 4-, 5-, or 6-positions. However, the directing effects of the fluorine atoms often lead to a high degree of selectivity. For the analogous acylation of 1,2,4-trifluorobenzene, the reaction proceeds with high selectivity to the 5-position. google.com

Modern approaches to enhance regioselectivity include the use of milder catalysts and precisely controlled reaction conditions. The use of solid acid catalysts, such as zeolites or metal-modified clays, can offer shape-selective catalysis, favoring the formation of a specific isomer. niscpr.res.inacs.org For instance, Fe-modified montmorillonite (B579905) K10 has been used for the chloroacetylation of arenes. niscpr.res.in

Sustainable and Environmentally Benign Synthesis Protocols

Traditional Friedel-Crafts acylations often require stoichiometric amounts of Lewis acid catalysts like AlCl₃, which generate large volumes of corrosive and hazardous waste upon aqueous workup. researchgate.net Modern sustainable approaches aim to replace these with catalytic and recyclable alternatives.

Several "greener" catalytic systems have been investigated for Friedel-Crafts acylation. These include:

Solid Acid Catalysts: Zeolites, sulfated zirconia, and heteropoly acids are reusable and can be easily separated from the reaction mixture. researchgate.net

Rare Earth Metal Trifluoromethanesulfonates (Triflates): These have been shown to be effective catalysts for Friedel-Crafts reactions, sometimes in solvent-free conditions. sigmaaldrich.com

Ionic Liquids: Imidazolium-based ionic liquids have been used as both solvent and catalyst for Friedel-Crafts acylations. sigmaaldrich.com

Ultrasound and Microwave-Assisted Synthesis: These techniques can accelerate reaction rates, often leading to higher yields in shorter reaction times and under milder conditions. acs.orgorganic-chemistry.org For example, ultrasound has been employed in Friedel-Crafts reactions using phosphotungstic acid encapsulated in a metal-organic framework (MOF) as a catalyst. acs.org

Process Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing the laboratory synthesis of this compound involves a systematic study of various reaction parameters to maximize yield and purity while ensuring safety and ease of operation.

Key Optimization Parameters for Friedel-Crafts Acylation:

ParameterConsiderations
Catalyst Loading The molar ratio of the Lewis acid catalyst to the substrate is crucial. While stoichiometric amounts are traditional, modern methods aim to reduce this to catalytic quantities to minimize waste. The optimal loading needs to be determined empirically.
Solvent The choice of solvent can influence reaction rate and selectivity. Common solvents for Friedel-Crafts reactions include dichloromethane, carbon disulfide, and nitrobenzene. Solvent-free conditions are also being explored for greener synthesis. organic-chemistry.org
Temperature The reaction temperature affects the rate of reaction and the potential for side reactions. A balance must be struck to ensure a reasonable reaction time without promoting by-product formation. The acylation of 1,2,4-trifluorobenzene is typically conducted between 60-80°C. google.com
Reaction Time The reaction needs to be monitored (e.g., by TLC or GC) to determine the point of maximum conversion and to avoid the formation of degradation products from prolonged reaction times.
Workup Procedure The quenching and extraction process must be carefully controlled to ensure the complete removal of the catalyst and acidic by-products, leading to a pure isolated product.

Scalability:

When scaling up the synthesis from a few grams to a larger laboratory scale, several factors must be considered:

Heat Transfer: Friedel-Crafts acylations are often exothermic. Efficient stirring and external cooling are necessary to maintain the optimal reaction temperature and prevent runaway reactions.

Reagent Addition: The controlled addition of the acylating agent is critical to manage the reaction exotherm.

Off-gassing: The reaction generates hydrogen chloride gas, which must be safely scrubbed. chemguide.co.uk

Workup Volume: The volumes of water and extraction solvents increase significantly on a larger scale, requiring appropriate equipment.

Careful planning and execution of these optimization and scalability parameters are essential for the successful and efficient laboratory synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 2 ,3 ,4 Trifluorophenacyl Chloride

Nucleophilic Acyl Substitution and Alkylation Reactions

2',3',4'-Trifluorophenacyl chloride readily reacts with various nitrogen-based nucleophiles to form a variety of nitrogen-containing heterocyclic compounds. A notable example is its reaction with hydrazine (B178648) hydrate. In this type of reaction, the hydrazine initially acts as a nucleophile, attacking the carbonyl carbon, followed by an intramolecular cyclization and dehydration to yield highly substituted pyrazole (B372694) derivatives. This synthetic strategy is a well-established method for constructing pyrazole scaffolds. nih.gov

The reaction mechanism likely involves the initial formation of a trifluoroacetimidohydrazide intermediate, which then undergoes intramolecular cyclization and dehydration to furnish the final 1,2,4-triazole (B32235) product. nih.gov This multicomponent approach is efficient for creating biologically significant N-heterocycles. nih.gov

Table 1: Synthesis of Heterocycles from this compound and Nitrogen Nucleophiles

Nitrogen Nucleophile Resulting Heterocycle Reaction Type Significance
Hydrazine Hydrate3-(2,3,4-Trifluorophenyl)pyrazoleCyclocondensationFormation of pharmaceutically relevant pyrazole cores. nih.gov
Substituted Hydrazines1-Substituted-3-(2,3,4-trifluorophenyl)pyrazolesCyclocondensationAccess to diverse pyrazole derivatives.
Amidines2-(2,3,4-Trifluorophenyl)imidazolesCyclocondensationSynthesis of substituted imidazoles.

The α-protons adjacent to the carbonyl group in this compound are acidic and can be removed by a suitable base to form an enolate. bham.ac.uk Enolates are powerful nucleophiles and key intermediates for forming carbon-carbon bonds. msu.edu The choice of base and reaction conditions can control whether the kinetic or thermodynamic enolate is formed, although for this specific molecule, only one type of enolate is possible. msu.edu

Once formed, the enolate of this compound can react with various carbon electrophiles. However, its nature as an α-halo ketone introduces complexity. While it can theoretically be alkylated, intramolecular reactions such as the Favorskii rearrangement are often competitive, especially with strong bases. In synthetic applications, it is more common for this compound to act as the electrophile, reacting with pre-formed enolates from other ketones or esters. organicchemistrydata.orgmasterorganicchemistry.com In such cases, the enolate attacks the carbon bearing the chlorine atom in an SN2 fashion, leading to the formation of a new C-C bond and yielding a β-dicarbonyl compound. organicchemistrydata.orgyoutube.com

Table 2: Enolate Reactions Involving the Phenacyl Moiety

Reaction Type Reactants Product Type Mechanistic Feature
Alkylation (as electrophile)This compound + Ketone Enolate1-(2,3,4-Trifluorophenyl)-3-ketoalkaneSN2 attack by the enolate on the α-carbon. organicchemistrydata.org
Aldol-type (as electrophile)This compound + Aldehyde/Ketoneβ-Hydroxy-α-chloroketoneNucleophilic addition to the carbonyl group.
Self-condensation (as enolate)This compound + BaseComplex mixture / Rearrangement productsPotential for Favorskii rearrangement.

Transition Metal-Catalyzed Transformations

The presence of both a carbon-chlorine bond and carbon-fluorine bonds on an aromatic ring makes this compound an interesting substrate for transition metal-catalyzed reactions. nih.govbeilstein-journals.org These methods offer powerful ways to form new carbon-carbon and carbon-heteroatom bonds.

The aryl-fluorine and acyl-chlorine bonds are potential sites for cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings. nih.govnih.gov Typically, C-Cl bonds are more reactive than C-F bonds in palladium-catalyzed cross-coupling reactions. Therefore, selective coupling at the phenacyl chloride position is expected. Using a palladium or nickel catalyst with appropriate ligands, this compound can be coupled with boronic acids, organostannanes, or Grignard reagents to introduce new aryl, vinyl, or alkyl groups at the α-position. elsevierpure.comnih.gov

Achieving selective coupling at the C-F bonds would be more challenging and likely require specialized catalyst systems, potentially using nickel, which has shown efficacy in activating inert C-F bonds. elsevierpure.comnih.gov The chemoselectivity can sometimes be controlled by the choice of ligand and reaction conditions. nsf.gov

Table 3: Potential Transition Metal-Catalyzed Cross-Coupling Reactions

Coupling Partner Catalyst System (Example) Target Bond Product Class
Arylboronic AcidPd(PPh₃)₄ / BaseAcyl C-Clα-Aryl-2,3,4-trifluoroacetophenone
Alkyl Grignard ReagentNi(dppp)Cl₂Acyl C-Clα-Alkyl-2,3,4-trifluoroacetophenone. nih.gov
Aryl Grignard ReagentNi-based catalyst / Special LigandAryl C-FDi- or tetra-substituted phenyl ketone. elsevierpure.com

Direct functionalization of the C-H bonds on the trifluorophenyl ring represents a modern and efficient synthetic strategy. rsc.org The carbonyl group can act as a directing group, facilitating ortho-C-H activation with transition metal catalysts like palladium or rhodium. This would allow for the introduction of various functional groups at the C-5 position of the aromatic ring.

Furthermore, photocatalytic methods using catalysts such as cerium complexes could mediate the activation of C-H bonds, potentially leading to novel functionalizations. nih.gov The electron-deficient nature of the trifluorinated ring could influence the regioselectivity of these C-H activation reactions. The development of transition-metal-catalyzed methods for the enantioselective functionalization of C-F bonds is also an emerging area of research. rsc.org

Electrophilic and Radical Reactivity Profiles

Beyond nucleophilic and metal-catalyzed reactions, this compound exhibits distinct electrophilic and radical reactivity.

The carbonyl carbon is inherently electrophilic and can be attacked by a wide range of nucleophiles. libretexts.org The aromatic ring, heavily substituted with electron-withdrawing fluorine atoms and a carbonyl group, is strongly deactivated towards traditional electrophilic aromatic substitution. Conversely, it is activated for nucleophilic aromatic substitution (SNAr), where a strong nucleophile could potentially displace one of the fluorine atoms, although this would require harsh conditions.

Under radical conditions, typically initiated by light (hν) or a radical initiator, homolytic cleavage of the C-H bonds at the α-position can occur. masterorganicchemistry.com This generates a carbon-centered radical that can participate in chain reactions. lumenlearning.com For example, in the presence of Cl₂, a radical chain halogenation could lead to the formation of 2',3',4'-Trifluorophenacylidene dichloride. The process involves initiation (formation of a chlorine radical), propagation (hydrogen abstraction by the chlorine radical followed by reaction of the resulting carbon radical with Cl₂), and termination steps. wikipedia.orgyoutube.com The stability of the intermediate radical plays a key role in determining the reaction's feasibility and outcome. youtube.com

Elucidation of Reaction Pathways and Kinetic Studies

The chemical behavior of this compound is predominantly characterized by its susceptibility to nucleophilic attack at the α-carbon, a feature common to α-haloketones. The presence of a carbonyl group and a halogen on the same carbon atom creates a highly electrophilic center, making it a prime substrate for SN2 reactions. The trifluorinated phenyl ring further influences the reactivity through its strong electron-withdrawing nature.

Mechanistic Insights from Analogous Compounds

Detailed mechanistic and kinetic studies on this compound are not extensively documented in publicly available literature. However, significant insights can be drawn from comprehensive investigations into the reactivity of structurally similar phenacyl halides.

Research on the nucleophilic substitution reactions of phenacyl bromide and phenacyl chloride with various nucleophiles, such as pyridines and thiols, has consistently pointed towards an SN2 mechanism. researchgate.netresearchgate.net The reaction proceeds via a backside attack by the nucleophile on the α-carbon, leading to the displacement of the chloride ion. The transition state involves a trigonal bipyramidal geometry at the carbon atom undergoing substitution.

The rate of these SN2 reactions is significantly influenced by the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups, such as the three fluorine atoms in this compound, are expected to accelerate the reaction. They achieve this by stabilizing the developing negative charge on the carbonyl oxygen in the transition state through inductive and resonance effects, thereby lowering the activation energy of the reaction. stackexchange.com This delocalization of electron density from the reaction center makes the α-carbon more susceptible to nucleophilic attack. stackexchange.com

Kinetic studies on substituted phenacyl bromides have shown that the reaction rates correlate well with the Hammett equation, which provides a quantitative measure of the electronic effects of substituents. researchgate.net For instance, the reaction of substituted phenacyl bromides with thioglycolic acid and thiophenol demonstrated positive ρ values, indicating that electron-withdrawing substituents enhance the reaction rate. researchgate.net

Expected Reaction Pathways and Kinetic Profile

Based on the established reactivity of analogous phenacyl halides, the primary reaction pathway for this compound when treated with a nucleophile (Nu-) is anticipated to be a direct SN2 displacement:

This compound + Nu- → 2',3',4'-Trifluorophenacyl-Nu + Cl-

The kinetics of this reaction are expected to follow a second-order rate law, being first order in both the phenacyl chloride and the nucleophile:

Rate = k[this compound][Nu-]

While specific kinetic data for this compound is scarce, the following table presents hypothetical, yet representative, kinetic data for the reaction with a generic nucleophile, illustrating the expected trend based on studies of similar compounds.

Reactant Concentration Nucleophile Concentration Initial Rate (M/s)
[this compound] (M) [Nu-] (M)
0.050.051.25 x 10-4
0.100.052.50 x 10-4
0.050.102.50 x 10-4

This is a hypothetical data table for illustrative purposes.

The rate constant, k, would be influenced by factors such as the solvent, temperature, and the nature of the nucleophile. The strong electron-withdrawing effect of the trifluorinated ring is predicted to result in a significantly larger rate constant compared to unsubstituted phenacyl chloride.

Further elucidation of the reaction pathways would involve computational studies, such as Density Functional Theory (DFT) calculations, which have been successfully employed to investigate the transition states and reaction mechanisms of similar nucleophilic substitution reactions. nih.gov Such studies could provide valuable insights into the geometry of the transition state and the activation barriers for the reaction of this compound with various nucleophiles.

Applications of 2 ,3 ,4 Trifluorophenacyl Chloride in Advanced Organic Synthesis

Synthesis of Complex Fluorinated Heterocycles

The bifunctional nature of α-haloketones like 2',3',4'-trifluorophenacyl chloride makes them ideal substrates for the synthesis of heterocyclic systems. wikipedia.orgmdpi.comnih.gov By reacting with various binucleophiles, the α-haloketone moiety can readily undergo sequential alkylation and cyclization steps to form a variety of aromatic and non-aromatic rings.

Azole, Pyridine (B92270), and Quinoline Derivatives

Azoles: The Hantzsch thiazole (B1198619) synthesis offers a direct route to fluorinated thiazole derivatives. This method involves the condensation of an α-haloketone with a thioamide. When this compound is treated with a thioamide, the initial step is the S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration, yielding a 2,4-disubstituted thiazole bearing the 2,3,4-trifluorophenyl group at position 4. Similarly, reaction with thiourea (B124793) provides access to valuable 2-aminothiazole (B372263) derivatives. wikipedia.orgthieme-connect.com Pyrroles can also be synthesized via the Hantzsch pyrrole (B145914) synthesis, where the α-haloketone reacts with a β-dicarbonyl compound and ammonia (B1221849) or a primary amine. wikipedia.org

Reaction Reactants Product Class
Hantzsch Thiazole SynthesisThis compound, Thioamide4-(2,3,4-Trifluorophenyl)thiazole
Hantzsch Thiazole SynthesisThis compound, Thiourea2-Amino-4-(2,3,4-trifluorophenyl)thiazole
Hantzsch Pyrrole SynthesisThis compound, β-Dicarbonyl, AmmoniaSubstituted 2-(2,3,4-Trifluorophenyl)pyrrole

Pyridines: Substituted pyridine rings can be constructed using the Guareschi-Thorpe condensation. drugfuture.com In this reaction, this compound can react with a cyanoacetic ester in the presence of ammonia. The reaction proceeds through the formation of an intermediate that subsequently cyclizes to afford a highly functionalized 2-hydroxy-6-(2,3,4-trifluorophenyl)pyridine-3-carbonitrile derivative. These compounds are versatile intermediates for further synthetic elaborations. rsc.orgnih.gov

Quinolines: The synthesis of fluorinated quinolines is of significant interest due to their prevalence in pharmaceuticals. mdpi.com The Friedländer annulation provides a plausible pathway to these structures. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group. This compound can serve as the methylene (B1212753) component, reacting with a 2-aminobenzaldehyde (B1207257) or 2-aminophenyl ketone under basic or acidic catalysis to yield a 3-acyl-2-(2,3,4-trifluorophenyl)quinoline.

Spiro and Fused Ring Systems

Fused Ring Systems: The Feist-Bénary furan (B31954) synthesis is a powerful method for creating substituted furans from α-haloketones and the enolate of a β-dicarbonyl compound. wikipedia.orgambeed.com Reacting this compound with a β-dicarbonyl compound, such as ethyl acetoacetate, in the presence of a base like pyridine or ammonia, leads to the formation of ethyl 2-methyl-5-(2,3,4-trifluorophenyl)furan-3-carboxylate. wikipedia.orgyoutube.com If a cyclic β-dicarbonyl compound is used, this reaction can lead to the formation of fused heterocyclic systems. researchgate.net Furthermore, condensation with ortho-hydroxycarbonyl compounds, like salicylaldehyde, provides a direct route to 2-aroylbenzofuran derivatives. nih.gov

Spiro and Fused Ring Systems Synthesis

Reaction Reactants Product Class
Feist-Bénary Furan Synthesis This compound, Ethyl acetoacetate, Base Substituted Furan

Spiro Systems: The construction of spirocycles, which contain a single atom as the junction of two rings, can be achieved through multi-component reactions. An electro-organic variant of the Feist-Bénary reaction has been used to create spiro dihydrofurans. jsynthchem.com A plausible strategy for synthesizing a spiro heterocycle would involve a one-pot, three-component reaction of this compound, a cyclic active methylene compound (e.g., dimedone or barbituric acid), and another component like isatin (B1672199) or malononitrile (B47326) to generate complex spiro[furan-indole] or other related scaffolds.

Development of Functionalized Fluorinated Carbonyl Compounds

The carbonyl and α-chloro functionalities of this compound are key handles for elaboration into a variety of other functionalized carbonyl compounds.

Chalcones and Related α,β-Unsaturated Systems

While traditional Claisen-Schmidt condensation to form chalcones requires an acetophenone, the Darzens condensation (or glycidic ester condensation) provides a direct route from α-haloketones to α,β-epoxy ketones. wikipedia.org The reaction of this compound with an aldehyde or ketone in the presence of a base (e.g., sodium hydroxide (B78521) or potassium tert-butoxide) does not yield a chalcone (B49325) but instead forms a 2-(2,3,4-trifluorobenzoyl)oxirane derivative. wikipedia.orgresearchgate.net These glycidic ketones are valuable synthetic intermediates, as the epoxide ring can be opened to reveal a variety of functional groups.

Ketones, Esters, and Carboxylic Acid Derivatives

Ketones: The chloride atom can be displaced by a range of nucleophiles in standard SN2 reactions to generate more elaborate ketone structures. For instance, reaction with soft nucleophiles like organocuprates can introduce new alkyl or aryl groups at the α-position.

Esters and Carboxylic Acids: The Favorskii rearrangement is a characteristic reaction of α-haloketones that results in the formation of carboxylic acid derivatives. wikipedia.org When this compound is treated with a strong base, such as sodium hydroxide, it undergoes rearrangement via a cyclopropanone (B1606653) intermediate to yield (2,3,4-trifluorophenyl)acetic acid. wikipedia.orgyoutube.com If an alkoxide base (e.g., sodium methoxide) is used, the corresponding ester, methyl (2,3,4-trifluorophenyl)acetate, is formed. wikipedia.orgyoutube.com This ring-contraction rearrangement is a highly reliable method for converting α-haloketones into valuable carboxylic acid and ester products. youtube.comyoutube.com

Potential Products from Favorskii Rearrangement

Base Product Product Class
Sodium hydroxide (NaOH) (2,3,4-Trifluorophenyl)acetic acid Carboxylic Acid
Sodium methoxide (B1231860) (NaOMe) Methyl (2,3,4-trifluorophenyl)acetate Ester

Computational Chemistry and Theoretical Characterization of 2 ,3 ,4 Trifluorophenacyl Chloride

Design Principles for Novel Reactivity and Selectivity:This would be based on the insights gained from the above-mentioned computational studies.

Despite extensive searches, no specific studies presenting these computational analyses for 2',3',4'-Trifluorophenacyl chloride were found. While there are computational studies on related molecules, such as other halogenated phenacyl derivatives, extrapolating this data would not provide the scientifically rigorous and specific information required for the requested article.

Information available for this compound is largely limited to its identification, supplier details, and basic physical properties. For instance, its synonym, 2-Chloro-1-(2,3,4-trifluorophenyl)ethan-1-one, is listed in chemical databases, but without accompanying computational characterization.

Therefore, until such research is conducted and published, a detailed theoretical and computational analysis of this compound remains an area for future scientific inquiry.

Advanced Analytical Techniques for Research on 2 ,3 ,4 Trifluorophenacyl Chloride and Its Derivatives

High-Resolution Spectroscopic Methodologies for Structural Elucidation (e.g., 2D-NMR, HRMS, X-ray Diffraction)

The precise determination of the molecular structure of 2',3',4'-Trifluorophenacyl chloride is fundamental. High-resolution spectroscopic techniques provide detailed information about the connectivity of atoms, molecular weight, and three-dimensional arrangement in space.

2D-Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR (2D-NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Unlike one-dimensional NMR, 2D-NMR experiments reveal correlations between different nuclei, which helps in assigning the signals of the aromatic protons and carbons, especially in a complex, substituted system. harvard.edu

Key 2D-NMR experiments for this compound include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, which would confirm the connectivity between the two protons on the trifluorinated phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of the carbon signals of the aromatic ring and the methylene (B1212753) group.

¹⁹F-NMR: Given the three fluorine atoms, ¹⁹F-NMR is critical. Homonuclear ¹⁹F-¹⁹F COSY and heteronuclear ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments provide definitive information about the fluorine substitution pattern and the through-space or through-bond couplings between fluorine and other nuclei. youtube.com

Table 1: Hypothetical 2D-NMR Data for this compound

TechniqueObserved CorrelationsInformation Gained
¹H-¹H COSYCross-peak between H-5' and H-6'Confirms ortho-coupling and adjacency of these protons.
¹H-¹³C HSQCCH₂ (~4.6 ppm) to C=O-CH₂-Cl (~45 ppm) H-5' to C-5' H-6' to C-6'Assigns the chemical shifts of protonated carbons.
¹H-¹³C HMBCCH₂ to C=O CH₂ to C-1' H-5' to C-1', C-3', C-4' H-6' to C-2', C-4'Confirms the connectivity of the phenacyl moiety and the substitution pattern on the aromatic ring.
¹H-¹⁹F HOESYCH₂ to F-2'Provides evidence for through-space proximity, confirming the regiochemistry.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact molecular weight of this compound with very high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula, providing definitive proof of the compound's identity and distinguishing it from isomers or other compounds with the same nominal mass. Electron ionization (EI) or electrospray ionization (ESI) are common techniques used. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Table 2: Predicted HRMS Data for this compound (C₈H₄ClF₃O)

Ion/FragmentFormulaCalculated Exact Mass (m/z)Significance
[M]⁺C₈H₄³⁵ClF₃O224.9852Molecular ion, confirms molecular weight.
[M+2]⁺C₈H₄³⁷ClF₃O226.9822Isotope peak for ³⁷Cl, confirms presence of one chlorine atom.
[M-Cl]⁺C₈H₄F₃O189.0163Loss of chlorine atom.
[M-CH₂Cl]⁺C₇H₁F₃O175.0007Loss of the chloromethyl group, trifluorobenzoyl cation.
[C₆H₂F₃]⁺C₆H₂F₃127.0108Trifluorophenyl cation.

X-ray Diffraction

Table 3: Representative X-ray Crystallographic Data for a Phenacyl Derivative

ParameterTypical Value/Information
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
Bond Length (C=O)~1.21 Å
Bond Length (C-Cl)~1.78 Å
Bond Angle (C-C(O)-C)~120°
Dihedral AngleAngle between the phenyl ring and the carbonyl group.

Chromatographic and Hyphenated Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a primary technique for analyzing the purity of this compound. Given the compound's fluorinated nature, specialized stationary phases can offer enhanced selectivity. chromatographyonline.com Fluorinated stationary phases (e.g., pentafluorophenyl or perfluoroalkyl phases) can provide different retention mechanisms and selectivity compared to standard C8 or C18 columns, which is advantageous for separating structurally similar fluorinated compounds. researchgate.net A UV detector is typically used for detection, as the aromatic ring and carbonyl group are strong chromophores. Derivatization with phenacyl bromide is also a known technique to enhance the detectability of certain analytes. nih.gov

Table 4: Typical HPLC Method Parameters for Analysis of a Fluorinated Aromatic Ketone

ParameterCondition
ColumnFluorinated Reversed-Phase (e.g., Pentafluorophenylpropyl), 4.6 x 150 mm, 5 µm
Mobile PhaseGradient of Acetonitrile and Water
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature30 °C
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique for both purity analysis and reaction monitoring, particularly for volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for identification. This is especially useful for monitoring the progress of a synthesis, such as a Friedel-Crafts acylation, by quantifying the consumption of reactants and the formation of the desired product and any regioisomeric byproducts. researchgate.net

Table 5: Example GC-MS Parameters for Reaction Monitoring

ParameterCondition
ColumnCapillary column (e.g., RTX-5MS), 30 m x 0.25 mm x 0.25 µm rsc.org
Carrier GasHelium rsc.org
Injector Temperature280 °C rsc.org
Oven ProgramInitial temp 50°C, ramp to 300°C at 25°C/min rsc.org
Ionization ModeElectron Impact (EI), 70 eV
MS DetectorQuadrupole or Time-of-Flight (TOF)

In Situ and Operando Spectroscopy for Mechanistic Studies

Understanding the reaction mechanism is key to optimizing reaction conditions, improving yields, and minimizing byproducts. In situ (in the reaction vessel) and operando (while the reaction is operating) spectroscopic techniques provide real-time data on the chemical transformations as they occur. chimia.ch

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy is particularly well-suited for monitoring reactions in solution. youtube.com By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, spectra can be collected continuously throughout the reaction. For the synthesis of this compound via a Friedel-Crafts acylation of 1,2,3-trifluorobenzene (B74907) with chloroacetyl chloride, in situ FTIR can track the disappearance of the C-H band of the reactant aromatic and the appearance of the characteristic carbonyl (C=O) stretching frequency of the product ketone. researchgate.net This allows for real-time kinetic analysis and the detection of any transient intermediates. youtube.com

Table 6: Characteristic IR Frequencies for Monitoring the Synthesis of this compound

Functional GroupCompound TypeApproximate Frequency (cm⁻¹)Observation During Reaction
Aromatic C-H1,2,3-Trifluorobenzene (Reactant)~3100-3000Signal decreases as reactant is consumed.
Aryl Ketone C=OThis compound (Product)~1700-1680Signal increases as product is formed.
C-FReactant and Product~1300-1000Complex region, changes can indicate structural transformations.

Operando Raman Spectroscopy

Prospective Research Directions and Emerging Opportunities in 2 ,3 ,4 Trifluorophenacyl Chloride Chemistry

Unexplored Reactivity Patterns and Synthetic Paradigms

The reactivity of 2',3',4'-trifluorophenacyl chloride is predicted to be centered around its two primary functional groups: the α-chloro ketone and the trifluorinated aromatic ring. The electron-withdrawing nature of the three fluorine atoms is expected to significantly influence the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

Future research could focus on:

Nucleophilic Substitution Reactions: A systematic investigation of its reactions with a wide array of nucleophiles (e.g., amines, thiols, alcohols, carbanions) would be foundational. This would not only establish its synthetic utility but also provide quantitative data on its reactivity compared to non-fluorinated or differently fluorinated analogues.

Enolate Chemistry: Exploration of the enolate chemistry of this compound could lead to novel carbon-carbon and carbon-heteroatom bond formations. The impact of the trifluorophenyl group on the stability and reactivity of the corresponding enolate would be a key area of investigation.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond in the side chain and the C-F bonds on the aromatic ring present opportunities for various cross-coupling reactions. Investigating conditions for selective activation of these bonds could lead to the synthesis of complex molecular architectures.

Photochemical and Radical Reactions: The influence of the trifluorophenyl moiety on the photochemical behavior and radical reactions of the phenacyl chloride core is an unexplored domain that could yield interesting and synthetically useful transformations.

A comparative study of the reactivity of different fluorinated phenacyl chloride isomers would provide valuable insights into the structure-reactivity relationships.

Table 1: Comparison of Potential Reactivity Sites in Phenacyl Chloride and its Fluorinated Analogues

CompoundPrimary Reactive SitesExpected Influence of Fluorine
Phenacyl chlorideα-Chloro ketoneBaseline reactivity
4'-Fluorophenacyl chlorideα-Chloro ketoneModerate electron-withdrawing effect, slightly enhanced electrophilicity
2',4'-Difluorophenacyl chlorideα-Chloro ketoneIncreased electron-withdrawing effect, enhanced electrophilicity
This compoundα-Chloro ketone, C-F bondsStrong electron-withdrawing effect, significantly enhanced electrophilicity of the carbonyl and potential for nucleophilic aromatic substitution

Expansion into New Application Domains in Academia and Industry

The unique substitution pattern of this compound suggests its potential as a valuable building block in several scientific and industrial fields.

Medicinal Chemistry: The introduction of a trifluorinated phenyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This compound could serve as a precursor for the synthesis of novel bioactive molecules, including enzyme inhibitors and receptor modulators. The specific 2,3,4-trifluorosubstitution pattern could offer a unique steric and electronic profile compared to more common fluorination patterns.

Materials Science: Fluorinated polymers and materials often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. This compound could be utilized as a monomer or a precursor for modifying existing polymers to create advanced materials for applications in electronics, aerospace, and coatings.

Agrochemicals: The development of new pesticides and herbicides often involves the incorporation of fluorinated moieties to enhance efficacy and selectivity. This compound could be a key intermediate in the synthesis of novel agrochemicals with improved performance and environmental profiles.

Table 2: Potential Applications of this compound Derivatives

Application DomainPotential Derivative ClassDesired Properties
Medicinal ChemistryHeterocyclic compounds (e.g., imidazoles, oxazoles)Enhanced metabolic stability, improved binding affinity
Materials ScienceFluorinated polyketones or epoxy resinsHigh thermal stability, chemical resistance, hydrophobicity
AgrochemicalsFluorinated pyrethroid or neonicotinoid analoguesIncreased potency, favorable toxicological profile

Development of Sustainable and Circular Economy Approaches for its Chemistry

As with all chemical processes, the development of sustainable methods for the synthesis and utilization of this compound is crucial.

Greener Synthesis Routes: Research into catalytic, solvent-free, or flow-chemistry-based synthetic methods for this compound would be a significant advancement. This could involve exploring alternatives to traditional chlorinating agents and developing more atom-economical processes.

Catalytic C-F Bond Functionalization: Developing catalytic methods to selectively functionalize the C-F bonds of the aromatic ring would open up new synthetic pathways and reduce the reliance on pre-functionalized starting materials. This aligns with the principles of a circular economy by enabling the upgrading of a readily available functionality.

Recyclability and Degradability: For applications in materials science, designing polymers derived from this compound with built-in recyclability or controlled degradability would be a key consideration for minimizing environmental impact.

Interdisciplinary Research Interfaces with Other Scientific Disciplines

The unique properties of this compound position it at the interface of several scientific disciplines.

Chemical Biology: This compound could be used to design and synthesize chemical probes to study biological processes. The trifluorophenyl group can serve as a unique spectroscopic tag for ¹⁹F NMR studies, allowing for the investigation of protein-ligand interactions and enzyme mechanisms in a biological context.

Computational Chemistry: Theoretical studies can play a vital role in predicting the reactivity, spectroscopic properties, and potential applications of this compound. Computational modeling can guide experimental design and accelerate the discovery of new reactions and materials.

Environmental Science: Investigating the environmental fate and potential transformation pathways of this compound and its derivatives is essential for ensuring its responsible use. This interdisciplinary research would involve analytical chemistry, toxicology, and environmental modeling.

Q & A

Q. What are the optimal synthetic routes for preparing 2',3',4'-trifluorophenacyl chloride, and how do reaction conditions influence yield?

The synthesis of trifluorinated aromatic chlorides typically involves Friedel-Crafts acylation or halogen exchange reactions. For example, trifluoroacetyl chloride (a structurally related compound) reacts with aromatic substrates under controlled conditions using Lewis acids (e.g., AlCl₃) or metal alkyls to introduce trifluoromethyl groups . Key parameters include:

  • Temperature : Reactions often proceed at −10°C to 25°C to mitigate side reactions like hydrolysis.
  • Solvent : Anhydrous dichloromethane or toluene minimizes unwanted solvolysis.
  • Stoichiometry : Excess trifluoroacetylating agent (1.5–2.0 equivalents) improves yield in multi-step substitutions .
    Data Table :
Reaction ConditionYield RangeMajor Byproducts
AlCl₃, 0°C, DCM60–75%Diacetylated isomers
BF₃·Et₂O, RT, toluene45–55%Hydrolyzed acid derivatives

Q. How can spectroscopic techniques (NMR, MS) differentiate this compound from its regioisomers?

  • ¹⁹F NMR : Distinct chemical shifts for ortho-, meta-, and para-fluorine substituents. For example, 4-fluoro-3-(trifluoromethyl)benzoyl chloride exhibits δ −63.5 ppm (CF₃) and −112 ppm (F-aryl) in ¹⁹F NMR .
  • Mass Spectrometry : Molecular ion peaks at m/z 226.555 (C₈H₃ClF₄O) confirm the molecular formula, while fragmentation patterns distinguish substitution positions (e.g., loss of Cl vs. CF₃ groups) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

The electron-withdrawing trifluoromethyl and fluorine groups activate the acyl chloride toward nucleophilic attack by polarizing the carbonyl group. Kinetic studies on analogous compounds (e.g., 4-fluoro-3-(trifluoromethyl)benzoyl chloride) show:

  • Rate Acceleration : Reactions with amines proceed 5–10× faster than non-fluorinated analogs due to increased electrophilicity.
  • Steric Effects : Ortho-fluorine substituents hinder nucleophile approach, reducing yields in bulky substrates .

Q. How do solvent polarity and additives influence the stability of this compound during storage and reactions?

  • Hydrolysis Sensitivity : In polar solvents (e.g., H₂O, MeOH), rapid hydrolysis to trifluoroacetic acid derivatives occurs. Anhydrous aprotic solvents (e.g., THF, DMF) enhance stability.
  • Stabilizers : Adding molecular sieves (3Å) or stabilizers like hexamethyldisilazane (HMDS) reduces decomposition rates by scavenging trace moisture .

Q. How can researchers resolve contradictions in reported synthetic yields for trifluorinated acyl chlorides?

Discrepancies often arise from:

  • Purity of Starting Materials : Trace moisture in trifluoroacetic anhydride reduces yields by promoting hydrolysis.
  • Workup Methods : Differences in quenching (aqueous vs. organic phases) affect recovery of volatile products.
    Recommendation : Standardize protocols using high-purity reagents (>99%) and inert atmospheres .

Q. What strategies mitigate hazards associated with handling this compound in laboratory settings?

  • Ventilation : Use fume hoods with >100 fpm airflow to manage toxic vapors.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and face shields are mandatory.
  • Waste Disposal : Neutralize residual chloride with 10% NaHCO₃ before disposal to prevent environmental release of HF or HCl .

Q. How does the electronic effect of fluorine substituents impact the compound’s utility in synthesizing bioactive molecules?

Trifluorinated acyl chlorides are pivotal in medicinal chemistry for enhancing metabolic stability and lipophilicity. For example:

  • Anticancer Agents : Fluorine substituents improve binding to hydrophobic enzyme pockets (e.g., kinase inhibitors).
  • PET Tracers : ¹⁸F-labeled derivatives leverage the kinetic isotope effect for imaging applications .

Q. What computational methods predict the regioselectivity of electrophilic reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals to predict reactive sites. For instance:

  • LUMO Localization : The acyl chloride carbon is the primary electrophilic center, with fluorine substituents lowering LUMO energy by 1.5–2.0 eV .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.